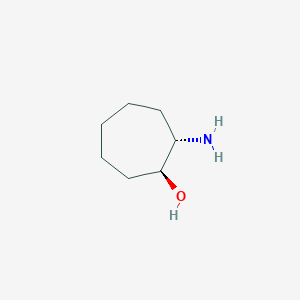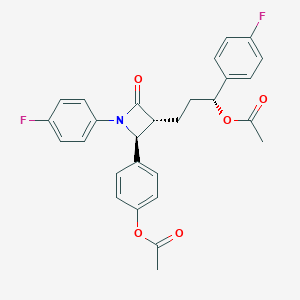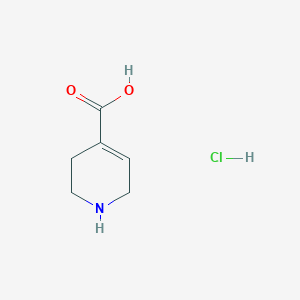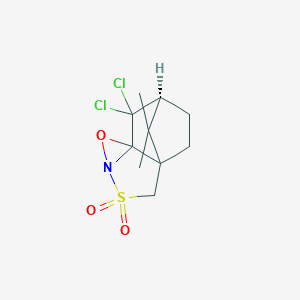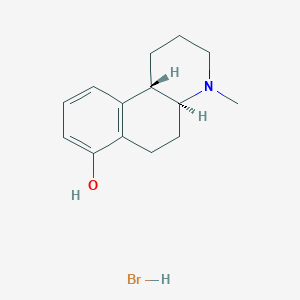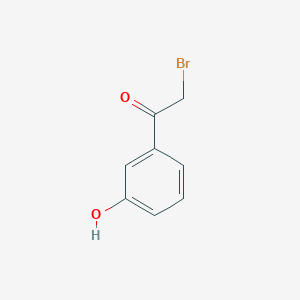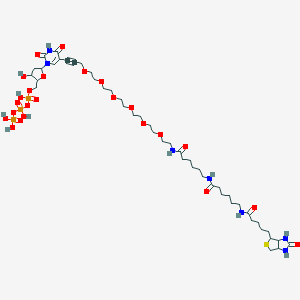
Biotin-36-dutp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-36-dUTP is a modified nucleotide used in scientific research for various applications. It is a biotinylated deoxyuridine triphosphate that can be incorporated into DNA during polymerase chain reaction (PCR) amplification. This modification allows for the detection and purification of the DNA product using streptavidin-coated beads or plates.
Wirkmechanismus
Biotin-36-dUTP is incorporated into DNA during Biotin-36-dutp amplification by the DNA polymerase enzyme. The biotin moiety allows for the detection and purification of the DNA product using streptavidin-coated beads or plates. The streptavidin-biotin interaction is one of the strongest non-covalent interactions in nature, making it an ideal method for DNA purification.
Biochemische Und Physiologische Effekte
Biotin-36-dUTP does not have any known biochemical or physiological effects. It is a modified nucleotide designed for use in scientific research and is not intended for use as a drug or therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of biotin-36-dUTP in Biotin-36-dutp amplification offers several advantages over traditional Biotin-36-dutp methods. It allows for the detection and purification of the DNA product using streptavidin-coated beads or plates, which is a fast and efficient method. It also allows for the detection of rare alleles in Biotin-36-dutp products by allele-specific Biotin-36-dutp. However, the use of biotin-36-dUTP can also have limitations. It can interfere with the amplification of certain DNA sequences and can also lead to non-specific binding of streptavidin to the DNA product.
Zukünftige Richtungen
There are several future directions for the use of biotin-36-dUTP in scientific research. One potential application is in the detection of DNA methylation. Methylation of cytosine residues in DNA is an important epigenetic modification that plays a role in gene regulation. Biotin-36-dUTP could be used to label methylated DNA for detection and purification. Another potential application is in the detection of DNA damage. Biotin-36-dUTP could be used to label DNA for detection by comet assay or other methods. Finally, biotin-36-dUTP could be used in the development of new Biotin-36-dutp-based assays for the detection of infectious agents or genetic diseases.
Synthesemethoden
Biotin-36-dUTP is synthesized by the reaction of biotin-N-hydroxysuccinimide ester with 5'-amino-dUTP in the presence of triethylamine. The resulting biotinylated dUTP is then purified by HPLC and characterized by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Biotin-36-dUTP is commonly used in molecular biology research for a variety of applications. It can be used for labeling DNA probes for in situ hybridization, detection of DNA damage by comet assay, and for the detection of DNA methylation. It can also be used for the detection of rare alleles in Biotin-36-dutp products by allele-specific Biotin-36-dutp.
Eigenschaften
CAS-Nummer |
145396-04-9 |
|---|---|
Produktname |
Biotin-36-dutp |
Molekularformel |
C46H78N7O24P3S |
Molekulargewicht |
1238.1 g/mol |
IUPAC-Name |
[[5-[2,4-dioxo-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C46H78N7O24P3S/c54-36-30-42(75-37(36)32-74-79(64,65)77-80(66,67)76-78(61,62)63)53-31-34(44(58)52-46(53)60)10-9-18-68-20-22-70-24-26-72-28-29-73-27-25-71-23-21-69-19-17-49-41(57)13-4-2-8-15-47-39(55)12-3-1-7-16-48-40(56)14-6-5-11-38-43-35(33-81-38)50-45(59)51-43/h31,35-38,42-43,54H,1-8,11-30,32-33H2,(H,47,55)(H,48,56)(H,49,57)(H,64,65)(H,66,67)(H2,50,51,59)(H,52,58,60)(H2,61,62,63) |
InChI-Schlüssel |
XCTWELOHSVXDPX-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
biotin-36-dUTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



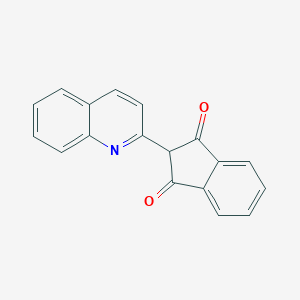
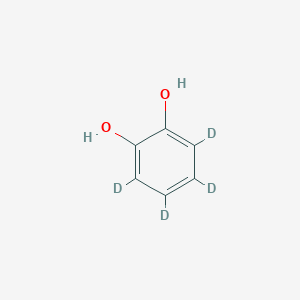
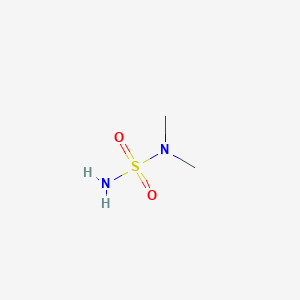
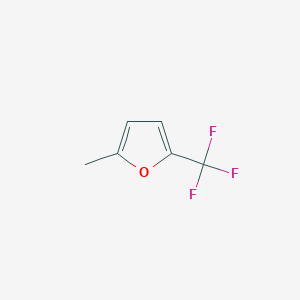
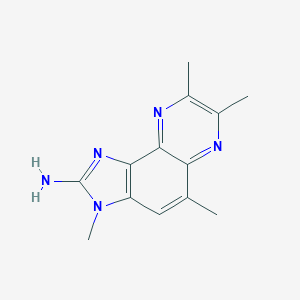
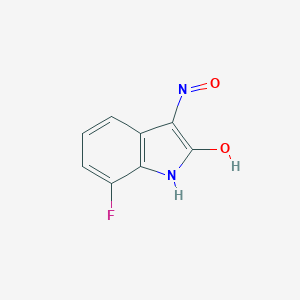
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)

